1,1,1,2,3,4,4,4-八氟丁烷

描述

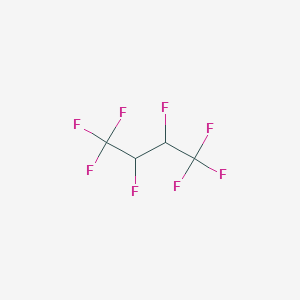

1,1,1,2,3,4,4,4-Octafluorobutane is an organic compound with the molecular formula C4H2F8 . It is a colorless and odorless liquid .

Synthesis Analysis

The synthesis of 1,1,1,2,3,4,4,4-Octafluorobutane has been reported in several studies . For instance, a process for producing 1,1,1,2,2,4,4,4-octafluorobutane in a high yield by reducing 3,3-dichloro- or 3,3-dibromo-1,1,1,2,2,4,4,4-octafluorobutane has been described .Molecular Structure Analysis

The molecular structure of 1,1,1,2,3,4,4,4-Octafluorobutane can be analyzed using various tools . The compound has a complex structure with multiple fluorine atoms attached to the carbon atoms .Chemical Reactions Analysis

The chemical reactions involving 1,1,1,2,3,4,4,4-Octafluorobutane are complex and can involve various other compounds . For example, Octafluoro-1,4-diiodobutane (ofib, C4F8I2) is also referred to as 1,1,2,2,3,3,4,4-octafluoro-1,4-diiodobutane. It acts as a halogen bond donor compound .Physical And Chemical Properties Analysis

1,1,1,2,3,4,4,4-Octafluorobutane is a low boiling point and low freezing point liquid at room temperature . It has a larger density, is insoluble in water, and soluble in organic solvents such as ether and alcohol . It has good chemical stability and does not easily decompose or react at room temperature .科学研究应用

热力学性质

1,1,1,2,3,4,4,4-八氟丁烷,冷冻行业中被称为HFC-338mccq,展现出显著的热力学性质。研究已记录了它的蒸汽压力、压缩液态密度、饱和液相和蒸汽相的折射率、临界温度、毛细上升和蒸汽相中的声速。这些性质有助于其在热机械中的应用,并有助于确定其热容量、表面张力以及临界压力和密度 (Defibaugh et al., 1997)。

化学合成和反应性

改进的1,4-双(三甲基硅基)八氟丁烷合成方案,这是八氟丁烷的衍生物,已经开发出来,为其结构和反应性提供了见解。这种化合物表现出与氟化物和烷氧化物源反应的倾向,在不同条件下形成不同的产物 (Chen & Vicic, 2014)。

有机化学应用

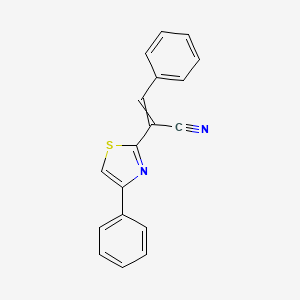

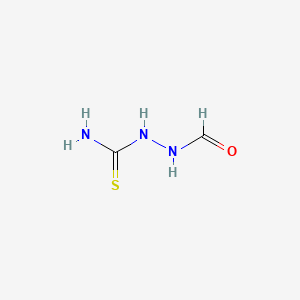

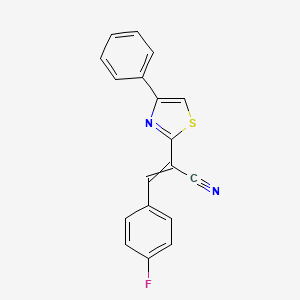

八氟丁烷的反应性已在新型含氟N、S-杂环化合物的形成中得到探索。溶剂性质显著影响了反应产物,导致发现具有潜在有机化学应用的各种杂环化合物 (Saloutina et al., 2007)。

聚合过程

使用八氟丁烷作为介质的悬浮聚合技术已经实现了具有规则结构的超高分子量聚烯烃的合成。这种方法具有优势,因为它能够在接近室温下进行反应,并且易于分离聚合物产物。合成的聚合物分子量明显高于通过传统方法生产的聚合物 (Rasputin et al., 2021)。

有机金属化学

在有机金属化学中,像八氟丁烷这样的氟烯烃由于其惰性的C–F键和亲电性而被用作过渡金属的配体。研究已经导致了价值增加的衍生物的制备以及氟烯烃的新环开放衍生物,展示了该化合物在这一领域的多功能性 (Sicard, 2016)。

分子对接和模拟

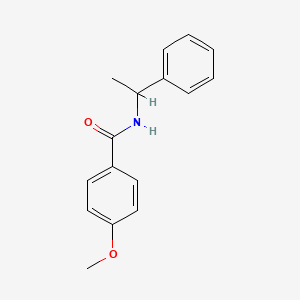

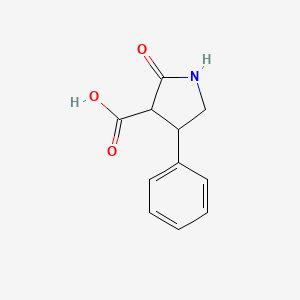

使用DFT和MD模拟研究了八氟丁烷衍生物,特别是在共晶的形成中。这些研究为化学反应性、生物活性以及共晶在制药化学中的潜在应用提供了宝贵的见解 (Mary et al., 2020)。

作用机制

Target of Action

This compound is a perfluorocarbon, which are generally known for their stability and inertness .

Mode of Action

As a perfluorocarbon, it is likely to interact minimally with biological systems due to its chemical stability and low reactivity .

Pharmacokinetics

Due to its chemical structure, it is likely to have low solubility in water and high stability, which could impact its bioavailability .

Result of Action

As a perfluorocarbon, it is generally considered to be chemically inert and stable .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,1,1,2,3,4,4,4-Octafluorobutane. For instance, it is known that perfluorocarbons, including 1,1,1,2,3,4,4,4-Octafluorobutane, can act as greenhouse gases and have potential destructive effects on the ozone layer . Therefore, the use of this compound is subject to environmental considerations and regulations.

安全和危害

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

1,1,1,2,3,4,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1(3(7,8)9)2(6)4(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFSHSCBNZAKMAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)F)(C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60379668 | |

| Record name | 2H,3H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1,2,3,4,4,4-Octafluorobutane | |

CAS RN |

75995-72-1 | |

| Record name | 2H,3H-Perfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60379668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 1,1,1,2,3,4,4,4-Octafluorobutane being investigated as a potential component in refrigerants?

A: The abstract highlights the flammability of 1,1,2,2,3-pentafluoropropane (HFC-245ca) as a potential drawback. [] Researchers investigated an azeotropic mixture of HFC-245ca and 1,1,1,2,3,4,4,4-Octafluorobutane (HFC-338mccq) with the aim of reducing the flammability of HFC-245ca. This suggests that HFC-338mccq likely possesses properties that could improve the overall safety profile of the refrigerant mixture. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxylate](/img/structure/B1305606.png)

![2-(Thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1305622.png)

![2-({2-[(2-Chloro-4-nitrophenyl)amino]ethyl}amino)ethanol](/img/structure/B1305626.png)

![4-[(3-Hydroxypropyl)amino]-3-nitrobenzoic acid](/img/structure/B1305627.png)

![(8-Methyl-8-aza-bicyclo[3.2.1]oct-3-YL)-phenethyl-amine dihydrochloride](/img/structure/B1305658.png)